Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate
Description
Properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWSWIBLWEIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 2,6 Dichlorophenyl Sulfanylacetate and Analogues
Synthetic Pathways Utilizing Ethyl Thioglycolate as a Precursor
Ethyl thioglycolate (HSCH₂COOC₂H₅) serves as a fundamental building block for the synthesis of Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate. Its thiol group provides the necessary nucleophilicity to react with electrophilic aryl precursors, leading to the desired thioether linkage.
Nucleophilic Substitution Reactions in Thioether Formation
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the synthesis of this compound. In this approach, a suitably activated 2,6-dichlorophenyl derivative, such as one containing an additional electron-withdrawing group, would react with the thiolate anion of ethyl thioglycolate. The presence of the two chlorine atoms on the aromatic ring, however, does not sufficiently activate the ring for nucleophilic substitution under standard conditions. Typically, SNAr reactions proceed efficiently when strong electron-withdrawing groups are positioned ortho or para to the leaving group, which is not the case for a precursor like 1,2,3-trichlorobenzene.
For an SNAr reaction to be viable in this context, the 2,6-dichlorophenyl ring would likely require further activation, for instance, by the presence of a nitro group. The reaction would proceed by the addition of the ethyl thioglycolate thiolate to the aryl ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (e.g., a halide).
Base-Catalyzed Approaches in Aryl Thioglycolate Synthesis
Base-catalyzed reactions are crucial in the synthesis of aryl thioglycolates as they facilitate the deprotonation of the thiol group in ethyl thioglycolate, thereby generating the more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The choice of base and solvent is critical to ensure sufficient reactivity and to avoid undesired side reactions, such as the hydrolysis of the ester group.
In a typical procedure, ethyl thioglycolate is treated with a base in an appropriate solvent, such as dimethylformamide (DMF) or ethanol (B145695), to form the corresponding thiolate. This is then reacted with a suitable 2,6-dichlorophenyl precursor. For instance, the reaction of 2,6-dihalobenzaldehydes with ethyl cyanoacetate (B8463686) and thiourea (B124793) in the presence of potassium carbonate has been reported to yield cyclocondensation products, demonstrating the utility of bases in activating substrates in reactions involving 2,6-dihaloaryl compounds.
| Aryl Precursor | Sulfur Source | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 2,6-Dichlorobenzaldehyde | Thiourea | K₂CO₃ | Ethanol | Reflux | Dihydrouracil derivative | Not specified |
This table illustrates a base-catalyzed reaction involving a 2,6-dichloroaryl precursor, analogous to what might be employed for the synthesis of the target compound.
Coupling Reactions with Halogenated Aromatic Precursors
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-sulfur bonds and are highly applicable to the synthesis of this compound. Palladium and copper-based catalytic systems are most commonly employed for this purpose. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding thiolate.
In the context of synthesizing the target molecule, a 2,6-dichlorophenyl halide (e.g., 1-bromo-2,6-dichlorobenzene or 1-iodo-2,6-dichlorobenzene) would be reacted with ethyl thioglycolate in the presence of a suitable transition metal catalyst, a ligand, and a base. The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate, and subsequent reductive elimination to form the desired aryl thioether and regenerate the active catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can be beneficial in promoting the reactivity of otherwise unreactive aryl chlorides.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | Thiophenol | CuI | Ethylene Glycol | K₂CO₃ | Ethylene Glycol | 110 | 85-95 |
| Aryl Bromide | Potassium Thioacetate | Pd₂(dba)₃ | CyPF-tBu | - | Toluene | 110 | 70-95 |
This table presents examples of transition metal-catalyzed C-S bond formation reactions that are analogous to the synthesis of this compound.
Derivatization Strategies for Analogous Sulfanylacetates
Once the core structure of an aryl sulfanylacetate is established, further modifications can be made to generate a library of analogous compounds. These derivatization strategies can target either the aryl moiety or the ester linkage.
Functionalization of the Aryl Moiety
The 2,6-dichlorophenyl ring of this compound can be further functionalized to introduce a variety of substituents, provided the reaction conditions are compatible with the existing thioether and ester functionalities. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed, although the presence of the deactivating chloro and sulfanylacetate groups would direct incoming electrophiles to the meta positions and may require harsh conditions.
A more versatile approach for aryl functionalization is through transition metal-catalyzed cross-coupling reactions. If the starting aryl precursor contains an additional reactive handle (e.g., a bromo or iodo substituent), this can be used for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon, carbon-alkyne, or carbon-nitrogen bonds, respectively.
Modifications at the Ester Linkage
The ethyl ester group of the sulfanylacetate moiety provides a handle for various chemical transformations. The most common modification is hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to a range of other functional groups.
Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org
Base-promoted hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt and ethanol. Subsequent acidification of the carboxylate salt will furnish the free carboxylic acid, 2-(2,6-dichlorophenyl)sulfanylacetic acid. libretexts.org
The resulting carboxylic acid is a versatile intermediate that can be converted into amides, other esters (via re-esterification with different alcohols), or acid chlorides. These transformations allow for the synthesis of a wide array of analogues with modified properties.
| Starting Material | Reagents | Product |
| This compound | NaOH, H₂O then H₃O⁺ | 2-(2,6-Dichlorophenyl)sulfanylacetic acid |
| 2-(2,6-Dichlorophenyl)sulfanylacetic acid | SOCl₂ | 2-(2,6-Dichlorophenyl)sulfanylacetyl chloride |
| 2-(2,6-Dichlorophenyl)sulfanylacetyl chloride | R'OH | R' 2-(2,6-dichlorophenyl)sulfanylacetate |
| 2-(2,6-Dichlorophenyl)sulfanylacetyl chloride | R'₂NH | N,N-Disubstituted-2-(2,6-dichlorophenyl)sulfanylacetamide |
This table outlines potential derivatization reactions at the ester linkage of the target compound.
Incorporation into Complex Heterocyclic Systems
The unique structural features of this compound, namely the reactive ester functionality and the sterically hindered dichlorophenylthio moiety, make it a valuable precursor for the construction of complex heterocyclic systems. While direct, named reactions employing this specific ester are not extensively documented, its structural motifs are found in various heterocyclic scaffolds, suggesting its utility in their synthesis. Plausible synthetic strategies involve the cyclization of intermediates derived from the title compound.
One potential application lies in the synthesis of thieno[2,3-d]pyrimidine derivatives . These fused heterocyclic systems are of significant interest in medicinal chemistry. A general approach to thieno[2,3-d]pyrimidines involves the cyclization of substituted 2-aminothiophene-3-carboxylates or related intermediates. While many syntheses of thieno[2,3-d]pyrimidines start from 2-aminothiophene-3-carboxylates prepared via the Gewald reaction, it is conceivable that this compound could be elaborated into a suitable thiophene (B33073) precursor for subsequent cyclization.
Another important class of heterocycles where this compound could serve as a building block is quinazolines and quinazolinones . These structures are prevalent in many biologically active compounds. The synthesis of quinazolinones often involves the reaction of anthranilic acid or its derivatives with a suitable C1 or C2 synthon. While direct condensation of this compound with anthranilic acid is not a standard method, derivatives of the ester could potentially be used in such cyclization reactions. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be activated and reacted with an anthranilic acid derivative to form an amide, followed by cyclization.
Synthesis of Intermediates and Related Dichlorophenyl Compounds
The synthesis of this compound relies on the availability of key precursors. This section outlines the synthetic approaches to dichlorophenyl-substituted compounds and thioglycolic acid derivatives.
Synthesis of Dichlorophenyl-substituted Precursors
The primary dichlorophenyl-substituted precursor for the target molecule is 2,6-dichlorothiophenol (B1293878) . This compound can be synthesized through various methods, often starting from 2,6-dichloroaniline (B118687). A common route involves the diazotization of 2,6-dichloroaniline followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile.
Another key precursor is 2,6-dichlorophenylacetic acid . This compound is valuable for creating analogues of the target molecule where the sulfur linkage is replaced by a methylene (B1212753) group. Synthetic routes to 2,6-dichlorophenylacetic acid often begin with 2,6-dichlorotoluene (B125461). One method involves the side-chain chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride, which is then converted to the corresponding nitrile followed by hydrolysis to the desired acid. An alternative approach involves the carbonylation of 2,6-dichlorobenzyl chloride.
The following table summarizes some synthetic methods for these precursors:
| Precursor | Starting Material | Key Reagents | Reaction Type |
| 2,6-Dichlorothiophenol | 2,6-Dichloroaniline | NaNO₂, HCl, KSCN | Diazotization, Sandmeyer |
| 2,6-Dichlorophenylacetic Acid | 2,6-Dichlorotoluene | Cl₂, UV light; KCN; H₃O⁺ | Halogenation, Cyanation, Hydrolysis |
| 2,6-Dichlorophenylacetic Acid | 2,6-Dichlorobenzyl Chloride | CO, Catalyst | Carbonylation |
Synthesis of Thioglycolic Acid Derivatives
Thioglycolic acid and its esters are the other essential components for the synthesis of the title compound. Thioglycolic acid is commercially produced by the reaction of chloroacetic acid with sodium hydrosulfide.
The esterification of thioglycolic acid to produce ethyl thioglycolate is a straightforward process. A common laboratory and industrial method involves the Fischer esterification of thioglycolic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, an excess of ethanol can be used, or the water formed during the reaction can be removed azeotropically.
The following table outlines a typical esterification procedure:
| Reactants | Catalyst | Solvent | Conditions | Product |
| Thioglycolic Acid, Ethanol | Sulfuric Acid | None (excess ethanol) | Reflux | Ethyl Thioglycolate |
| Thioglycolic Acid, Ethanol | p-Toluenesulfonic Acid | Toluene | Reflux with Dean-Stark trap | Ethyl Thioglycolate |
The synthesis of the target compound, This compound , can then be achieved through the nucleophilic substitution reaction between 2,6-dichlorothiophenol and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2,6-Dichlorothiophenol | Ethyl Chloroacetate | K₂CO₃ | Acetone | This compound |
| 2,6-Dichlorothiophenol | Ethyl Bromoacetate | NaH | THF | This compound |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental NMR data for Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate is not available in the public domain.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR data, which would provide information on the chemical environment of hydrogen atoms within the molecule, is currently unavailable. Such data would be essential for confirming the presence and connectivity of the ethyl and acetate (B1210297) protons, as well as the protons on the dichlorophenyl ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, experimental ¹³C NMR data for this compound could not be located. This analysis is critical for identifying all unique carbon environments, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene (B1212753) carbon of the acetate group, and the distinct carbons of the dichlorinated aromatic ring.
Two-Dimensional NMR Techniques for Connectivity Assignments
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. The absence of published data from these experiments for this compound prevents a definitive assignment of its detailed molecular framework.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Specific FTIR spectral data for this compound, which would show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-S bond, and vibrations associated with the dichlorinated aromatic ring, is not publicly documented.
Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. However, detailed mass spectral data for this compound, including its molecular ion peak and fragmentation analysis, is not available in surveyed databases and literature.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, an HRMS analysis would be expected to yield a high-precision mass-to-charge ratio (m/z) for the molecular ion. This data is crucial for confirming the chemical formula, C₁₀H₁₀Cl₂O₂S. The expected monoisotopic mass can be calculated, and the experimental value from HRMS would need to be in close agreement, typically within a few parts per million (ppm), to confirm the compound's identity.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₀H₁₀Cl₂O₂S |
| Calculated Monoisotopic Mass | 279.9700 |
| Observed Ion (e.g., [M+H]⁺) | 280.9778 |
| Mass Accuracy | < 5 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and can also provide structural information. In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column to separate it from any impurities. The eluent would then be introduced into the mass spectrometer. The resulting data would include a chromatogram, showing the retention time of the compound, and a mass spectrum corresponding to that retention time. The mass spectrum would be expected to show the molecular ion peak, confirming the molecular weight.
Table 2: Illustrative Liquid Chromatography-Mass Spectrometry Parameters
| Parameter | Example Condition |
|---|---|
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Expected m/z | [M+H]⁺, [M+Na]⁺ |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, single crystal X-ray diffraction is the definitive method. This would require growing a suitable single crystal of this compound.
Determination of Crystal System and Space Group
The initial step in single-crystal X-ray analysis involves determining the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern would then allow for the determination of the space group, which describes the symmetry of the crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Once the crystal structure is solved and refined, a detailed geometric analysis can be performed. This would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is fundamental for understanding the compound's conformation in the solid state.
Table 3: Representative Crystallographic Data (Illustrative)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
Optimization of Molecular Geometries
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate, this would reveal the precise three-dimensional arrangement of its atoms. Studies on related dichlorophenyl derivatives often utilize basis sets like 6-311++G(d,p) for accurate predictions. nih.gov
Illustrative Optimized Geometric Parameters: Below is a table of expected optimized geometric parameters for this compound, based on standard bond lengths and angles for similar functional groups.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-S | ~1.77 Å | |
| S-CH₂ | ~1.82 Å | |
| C=O | ~1.21 Å | |
| Bond Angle | Cl-C-C | ~120° |
| C-S-CH₂ | ~100° | |
| Dihedral Angle | C-C-S-CH₂ | Varies based on conformation |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity. nih.gov
Illustrative Frontier Orbital Energies:
| Parameter | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Mapping of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms, with positive potential near the hydrogen atoms. nih.gov
Elucidation of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed understanding of the molecule's chemical behavior.
Electronegativity (χ): The ability of an atom to attract electrons. χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η): Resistance to change in electron distribution. η = (ELUMO - EHOMO)/2
Global Softness (S): The reciprocal of hardness, indicating the capacity of an atom to receive electrons. S = 1/(2η)
Illustrative Global Reactivity Descriptors:
| Descriptor | Symbol | Illustrative Value (eV) |
| Electronegativity | χ | 3.75 - 4.75 |
| Chemical Hardness | η | 2.25 - 3.25 |
| Global Softness | S | 0.15 - 0.22 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density of a molecule to understand its chemical bonding and structure. It allows for the characterization of atomic and bond properties.
Characterization of Intra- and Intermolecular Interactions
QTAIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond. For instance, a high electron density at a BCP is characteristic of a covalent bond, while lower values suggest weaker interactions. The sign of the Laplacian indicates whether the electron density is concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, ionic or van der Waals). nih.gov In this compound, QTAIM could be used to characterize the C-S, C-Cl, and other intramolecular bonds.
Illustrative QTAIM Topological Parameters for Key Bonds:
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Type Indication |
| C-S | ~0.10 - 0.15 | > 0 | Polar Covalent |
| C-Cl | ~0.18 - 0.22 | < 0 | Covalent |
| C=O | ~0.30 - 0.40 | < 0 | Covalent |
Analysis of Bond Critical Points and Charge Density Distribution
A cornerstone of understanding the chemical nature of a molecule lies in the analysis of its electron density distribution, often investigated through the Quantum Theory of Atoms in Molecules (QTAIM). This approach would be used to locate the bond critical points (BCPs) within the molecular structure of this compound.
The analysis would focus on the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs. For the covalent bonds, such as those within the dichlorophenyl ring, the ethyl group, and the thioester linkage, one would expect to find high values of electron density and negative Laplacian values, indicative of charge concentration. In contrast, for non-covalent interactions, such as potential intramolecular hydrogen bonds or van der Waals interactions, the electron density would be significantly lower, and the Laplacian would be positive, signifying charge depletion.
A theoretical data table illustrating the kind of results expected from such an analysis is presented below. Please note, these are hypothetical values for illustrative purposes.
| Bond | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] |
| C-Cl | Value | Value |
| C-S | Value | Value |
| S-C | Value | Value |
| C=O | Value | Value |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the compound into the active site of a biologically relevant protein target.
Prediction of Binding Modes and Conformations
Docking algorithms would be employed to generate a series of possible binding poses of the molecule within the target's binding pocket. These simulations would reveal the most likely conformations and orientations that the ligand adopts to maximize favorable interactions. The dichlorophenyl group, with its specific substitution pattern, would be expected to play a crucial role in directing the binding orientation.
Evaluation of Binding Affinities and Interaction Energies
Scoring functions within the docking software would be used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable ligand-protein complex. These calculations would quantify the strength of the interaction between this compound and the target protein.
Computational Insights into Molecular Recognition
Analysis of the docked poses would provide insights into the key molecular interactions responsible for binding. This would include identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues of the protein. The chlorine atoms on the phenyl ring, for instance, might participate in halogen bonding.
A hypothetical data table summarizing potential docking results is shown below.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Name | Value | Residue 1, Residue 2, ... |
Investigation of Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties involves examining how a material's optical properties change under intense light. Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting these properties.
Calculation of Electric Dipole Moment and Polarizability
The electric dipole moment (μ) and polarizability (α) are fundamental properties that influence a molecule's response to an external electric field. These would be calculated for this compound to provide a baseline understanding of its charge distribution and electronic flexibility. The presence of electronegative chlorine and oxygen atoms would be expected to result in a significant dipole moment.
A theoretical data table for these properties is provided below for illustrative purposes.
| Property | Calculated Value |
| Electric Dipole Moment (μ) [Debye] | Value |
| Mean Polarizability (α) [a.u.] | Value |
Determination of First-Order and Second-Order Hyperpolarizabilities
As of the current date, a thorough review of scientific literature and computational chemistry databases reveals no specific studies focused on the determination of the first-order (β) and second-order (γ) hyperpolarizabilities of this compound. Computational investigations into the nonlinear optical (NLO) properties of this particular compound, which are essential for understanding its potential in photonic and optoelectronic applications, have not been reported.
The determination of hyperpolarizabilities typically involves sophisticated quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods. These computational approaches allow for the prediction of molecular-level NLO responses by simulating the interaction of the molecule with an external electric field. The first-order hyperpolarizability is a measure of the second-order NLO response, such as second-harmonic generation (SHG), while the second-order hyperpolarizability relates to third-order NLO phenomena like third-harmonic generation (THG) and the Kerr effect.
Although computational studies on the NLO properties of various other organic molecules exist, the specific data for this compound, including detailed research findings and data tables for its hyperpolarizability values, are not available in the public domain. Therefore, a quantitative discussion and the presentation of interactive data tables on this topic are not possible at this time. Further computational research would be required to elucidate the NLO characteristics of this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Dichlorophenyl Substitution Pattern on Molecular Interactions
The presence and positioning of substituents on an aromatic ring can profoundly alter a molecule's electronic properties, conformation, and ability to interact with biological macromolecules. The 2,6-dichloro substitution pattern on the phenyl ring of Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate is a key determinant of its molecular behavior.
The two chlorine atoms are strong electron-withdrawing groups, which influence the electron density of the aromatic ring through inductive effects. libretexts.orgmsu.edu This electronic perturbation can affect the molecule's reactivity and its ability to participate in pi-stacking or other non-covalent interactions with protein targets. researchgate.net Furthermore, the placement of chlorine atoms at the ortho positions (positions 2 and 6) imposes significant steric hindrance. This steric bulk restricts the rotation of the phenyl ring around the C-S bond, locking the molecule into a more rigid conformation. acs.orgnih.gov Conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
In various classes of biologically active compounds, the 2,6-dichlorophenyl moiety has been associated with potent activity. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the 6-(2,6-dichlorophenyl) group was a common feature among potent inhibitors of the Abl kinase. researchgate.netnih.gov The steric and electronic properties of this group are critical for fitting into specific binding pockets and establishing key interactions. The chlorine atoms can participate in halogen bonding, a non-covalent interaction with Lewis bases like carbonyl oxygens or nitrogen atoms in amino acid residues of a protein, further stabilizing the ligand-receptor complex.
Significance of the Sulfanyl (B85325) Linkage in Molecular Architecture
The sulfanyl (thioether) linkage (-S-) serves as a flexible and crucial bridge connecting the dichlorophenyl ring to the acetate (B1210297) moiety. Thioethers are common functional groups in a wide range of therapeutic compounds. tandfonline.com The sulfur atom, being larger and less electronegative than oxygen, imparts specific geometric and electronic properties to the molecule.
From a metabolic standpoint, thioethers are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequently sulfones. nih.govnih.gov This metabolic conversion can alter the compound's polarity, solubility, and biological activity. In some cases, oxidation is a deactivation pathway, while in others, the metabolites may possess their own biological activity. The potential for metabolic oxidation is a key consideration in drug design, and replacing the thioether linkage is a common strategy to improve metabolic stability. nih.govacs.org The nucleophilicity of the sulfur atom also means it can engage in specific interactions, including the "sulfur hole," a region of positive electrostatic potential on the sulfur atom that can interact with electron-rich areas of a receptor. nih.gov
Role of the Ethyl Ester Moiety in Compound Functionality
Ester groups are prevalent in pharmaceuticals and serve multiple functions. solubilityofthings.comwisdomlib.org In this compound, the ethyl ester moiety significantly influences the compound's physicochemical properties, particularly its lipophilicity. The ethyl group increases the compound's nonpolar character, which can enhance its ability to cross biological membranes, such as the cell membrane, to reach intracellular targets.
Esters can act as prodrugs; they can be enzymatically hydrolyzed in the body by esterases to release a more active carboxylic acid. medium.com This strategy is often employed to improve the oral bioavailability of a drug. The parent ester may be more readily absorbed, and once in circulation or within the target cell, it is converted to its active form. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.
Systematic Structural Modifications and Their Influence on Efficacy Parameters
To probe the SAR of this compound and optimize its activity, systematic modifications of its different structural parts can be undertaken.
Altering the length of the alkyl chain in the ester group (from ethyl to methyl, propyl, butyl, etc.) is a common strategy to modulate a compound's lipophilicity, solubility, and pharmacokinetic properties. Studies on various classes of compounds have shown that even minor changes in alkyl chain length can have significant effects on biological activity. nih.govconsensus.app
Generally, increasing the alkyl chain length increases lipophilicity. This can lead to enhanced membrane permeability and, in some cases, improved potency, up to a certain point (a "cutoff effect"). nih.govresearchgate.net Beyond an optimal length, increased lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.govfrontiersin.org For example, in a study of rosmarinic acid esters, bioavailability increased with alkyl chain length up to a butyl (C4) group but then decreased with longer chains. nih.govfrontiersin.org Similarly, the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters showed that inhibitory concentrations decreased as the chain length increased from C1 to C6. nih.govconsensus.app
| Ester Alkyl Group | Relative Lipophilicity | Potential Impact on Bioavailability | General Trend in Potency |
| Methyl (C1) | Lower | Moderate | Often serves as a baseline |
| Ethyl (C2) | Increased | Often improved vs. Methyl | May increase |
| Propyl (C3) | Further Increased | Potentially optimal | May increase or plateau |
| Butyl (C4) | High | Often optimal or near-optimal | Often peaks around C4-C6 |
| Pentyl (C5) and longer | Very High | May decrease due to poor solubility | Often decreases (cutoff effect) |
This table presents generalized trends observed in SAR studies of various compound classes. The optimal chain length is specific to the compound and its biological target.
The nature, number, and position of substituents on the aryl ring are critical for activity. While the lead compound has a 2,6-dichloro substitution, exploring other patterns and types of halogens can yield valuable SAR insights.
Replacing chlorine with other halogens like fluorine, bromine, or iodine would systematically alter both steric bulk and electronic properties. estranky.sk Fluorine is small and highly electronegative, often used to block metabolic oxidation or modulate pKa without adding significant bulk. cambridgemedchemconsulting.com Bromine is larger and more polarizable, potentially forming stronger halogen bonds. The order of reactivity for haloarenes in nucleophilic aromatic substitution is often F > Cl ≈ Br > I, highlighting the strong electronic influence of fluorine. wikipedia.org However, in electrophilic substitutions, halogens are deactivating, with the degree of deactivation increasing down the group (F < Cl < Br < I). libretexts.org
Introducing electron-donating groups (e.g., methyl, methoxy) or different patterns of electron-withdrawing groups (e.g., nitro, trifluoromethyl) would further probe the electronic requirements for activity. libretexts.org For instance, studies on 4-aryl-(thio)semicarbazides showed that the electronic properties of the aryl substituent significantly influenced their activity on the central nervous system. nih.gov The position of substitution (ortho, meta, para) is also crucial, as it dictates the spatial relationship of the substituent with the rest of the molecule and its potential interactions with a receptor.
| Ring Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |
| 2,6-di-Fluoro | Strongly electron-withdrawing | Minimal | May block metabolism, alter electronics |
| 2,6-di-Bromo | Electron-withdrawing | Large | Increases steric bulk, potential for strong halogen bonds |
| 4-Chloro | Electron-withdrawing | Moderate | Alters dipole moment, changes interaction geometry |
| 4-Methoxy | Electron-donating | Moderate | May improve activity if electron density is favorable |
| 4-Nitro | Strongly electron-withdrawing | Moderate | Significantly alters ring electronics |
This table illustrates hypothetical modifications and their generally expected physicochemical effects.
Bioisosteric replacement of the thioether linkage is a key strategy to modulate a compound's properties, particularly its metabolic stability, bond angles, and polarity. researchgate.net Replacing the sulfur atom with other heteroatoms or groups can lead to analogs with improved pharmacokinetic profiles while retaining or enhancing biological activity.
Ether (-O-): Replacing sulfur with oxygen creates an ether linkage. Oxygen is smaller and more electronegative than sulfur, resulting in a larger bond angle (closer to 110°) and increased polarity. Ethers are generally more metabolically stable than thioethers as they are less prone to oxidation.
Amine (-NH- or -NR-): An amine linkage introduces a hydrogen bond donor (in the case of -NH-) and a basic center, which can drastically alter solubility and potential ionic interactions with acidic residues in a protein target.
Methylene (B1212753) (-CH2-): A methylene bridge removes the heteroatom entirely, creating a more lipophilic and conformationally distinct analog. This replacement eliminates the potential for oxidation at this position and removes the lone pairs of electrons that could act as hydrogen bond acceptors.
Each of these replacements would alter the geometry and electronic nature of the linker, providing valuable information on which properties of the sulfanyl bridge are essential for the compound's activity. nih.gov
Design Principles for Developing Analogues with Enhanced Molecular Recognition
The rational design of analogues of this compound with improved molecular recognition hinges on a deep understanding of its interaction with its biological target. While specific quantitative structure-activity relationship (QSAR) data for this exact molecule is not extensively available in the public domain, we can extrapolate key design principles from studies on structurally related compounds, particularly those containing the prominent 2,6-dichlorophenyl moiety. These principles guide the strategic modification of the lead compound to optimize its binding affinity and selectivity.
Lipophilicity and Halogen Bonding of the Dichlorophenyl Ring
The 2,6-dichloro substitution pattern on the phenyl ring is a critical determinant of the molecule's biological activity. Quantitative structure-activity relationship (QSAR) analyses of related dichlorophenyl-containing compounds have consistently highlighted the importance of lipophilicity and the specific positioning of the halogen atoms.
The chlorine atoms contribute significantly to the lipophilic character of this region, which often correlates with enhanced binding to hydrophobic pockets within a protein. Furthermore, the ortho-positioning of the chlorine atoms can induce a specific twist in the phenyl ring relative to the rest of the molecule. This fixed conformation can be crucial for fitting into a sterically constrained binding site and minimizing conformational entropy loss upon binding, thereby improving the binding free energy.
Moreover, the chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic residue (e.g., a backbone carbonyl or a serine hydroxyl group) in the protein. This directional interaction can significantly enhance binding affinity and selectivity.
Table 1: Influence of Phenyl Ring Substitution on Molecular Recognition
| Analogue | Substitution Pattern | Predicted Impact on Molecular Recognition | Rationale |
|---|---|---|---|
| 1 | 2,6-dichloro (Lead Compound) | Baseline | The dichlorophenyl group provides a balance of lipophilicity and potential for halogen bonding. |
| 2 | 2,6-difluoro | Potentially reduced lipophilicity, altered halogen bonding | Fluorine is smaller and more electronegative than chlorine, which could affect the strength and geometry of halogen bonds and reduce hydrophobic interactions. |
| 3 | 2,6-dimethyl | Increased lipophilicity, loss of halogen bonding | The methyl groups would increase hydrophobicity but eliminate the possibility of halogen bonding, potentially altering the binding mode. |
| 4 | 2-chloro-6-fluoro | Asymmetric interactions | The differential halogen bonding and steric properties of chlorine and fluorine could allow for fine-tuning of interactions within an asymmetric binding pocket. |
Note: The predicted impacts are based on general principles of medicinal chemistry and may vary depending on the specific biological target.
Modification of the Ethyl Acetate Moiety
The ethyl acetate portion of the molecule offers numerous avenues for modification to probe for additional interactions within the binding site. The ester group itself is a key hydrogen bond acceptor. Altering the size and nature of the alkyl group (ethyl) or replacing the ester with other functional groups can have a profound impact on binding affinity.
For instance, replacing the ethyl group with a larger, more complex alkyl chain could lead to enhanced van der Waals interactions if a corresponding hydrophobic pocket exists in the target protein. Conversely, a smaller alkyl group might be necessary if the binding site is sterically hindered.
Bioisosteric replacement of the ester functionality is another powerful strategy. Amides, for example, introduce a hydrogen bond donor (the N-H group) which could form a new, stabilizing interaction with a hydrogen bond acceptor residue in the protein. Carboxylic acids, on the other hand, would introduce a negative charge at physiological pH, potentially forming a strong salt bridge with a positively charged residue like arginine or lysine.
Table 2: Bioisosteric Replacement of the Ester Group
| Analogue | Functional Group | Potential New Interactions | Rationale |
|---|---|---|---|
| A | Ethyl Ester (Lead Compound) | Hydrogen bond acceptor (carbonyl oxygen) | The ester provides a key point of interaction. |
| B | N-ethyl amide | Hydrogen bond donor (N-H) and acceptor (C=O) | The introduction of a hydrogen bond donor can significantly increase binding affinity if a suitable acceptor is present on the target. |
| C | Carboxylic acid | Ionic interaction (salt bridge), hydrogen bond donor/acceptor | The carboxylate can form a strong, long-range electrostatic interaction with a positively charged residue. |
| D | Tetrazole | Hydrogen bond donor/acceptor, increased metabolic stability | The tetrazole ring is a well-established bioisostere for a carboxylic acid, often with improved pharmacokinetic properties. |
| E | Methyl ether | Loss of hydrogen bond acceptor capability | Replacing the carbonyl with a methylene group would eliminate a key hydrogen bonding interaction, likely reducing affinity. |
Note: The success of these modifications is highly dependent on the specific topology and amino acid composition of the target's binding site.
Strategic Applications and Future Research Directions in Chemical Science
Utilization as Building Blocks in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful paradigm for the rapid synthesis of a large number of different but structurally related molecules, known as chemical libraries. These libraries are invaluable for screening against biological targets to identify new drug leads or chemical probes. Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate is an exemplary building block for diversity-oriented synthesis within this framework.
The compound possesses three key points of potential diversification:
The Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, or other esters. This allows for the introduction of a diverse set of functional groups and physicochemical properties.
The Methylene (B1212753) Bridge: The α-methylene group adjacent to the carbonyl is susceptible to deprotonation, enabling a range of C-C bond-forming reactions, such as aldol or Claisen condensations, to introduce further structural complexity.
The Aryl Ring: While the 2,6-dichloro substitution pattern sterically hinders some traditional aromatic substitution reactions, it provides a well-defined three-dimensional architecture. Furthermore, under specific catalytic conditions, the chloride atoms could potentially be displaced or involved in cross-coupling reactions, although this is challenging.
By systematically varying the reagents used to modify these three positions, vast libraries of compounds can be generated from this single, versatile scaffold. For example, a library could be constructed by reacting the parent compound with a matrix of different amines (to modify the ester) and aldehydes (to react at the methylene bridge), leading to thousands of unique products for high-throughput screening.
Table 1: Potential Modifications of this compound for Combinatorial Libraries
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Ethyl Ester | Aminolysis | Primary/Secondary Amines (R1R2NH) | Amide (-CONR1R2) |
| Ethyl Ester | Hydrolysis | Base (e.g., LiOH) | Carboxylic Acid (-COOH) |
| α-Methylene | Alkylation | Alkyl Halides (R-X) | Substituted Acetic Ester |
| α-Methylene | Aldol Condensation | Aldehydes/Ketones (RCHO) | β-Hydroxy Ester |
Integration into Advanced Organic Synthesis Methodologies
Beyond its use in library synthesis, the compound is a valuable substrate and potential product in a range of advanced synthetic transformations, including cross-coupling and tandem reactions.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfides, such as this compound, are intimately involved in this chemistry.
The primary method for synthesizing this compound would involve a C-S cross-coupling reaction, typically catalyzed by palladium or copper complexes, between 2,6-dichlorothiophenol (B1293878) (or a derivative) and an ethyl haloacetate. Conversely, the aryl sulfide bond within the molecule can also participate in further transformations. For instance, nickel-catalyzed "aryl exchange" reactions have been developed that can cleave and reform aryl-S bonds, allowing the 2,6-dichlorophenyl group to be swapped for another aryl group under specific catalytic conditions. chemspider.com
The general mechanism for a palladium-catalyzed C-S coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
Thiolate Coordination & Transmetalation: The sulfur nucleophile coordinates to the palladium(II) complex.
Reductive Elimination: The aryl group and the sulfur group are eliminated from the palladium center, forming the C-S bond and regenerating the palladium(0) catalyst.
The steric hindrance imposed by the two ortho-chloro substituents on the phenyl ring presents a significant challenge for oxidative addition, often requiring specialized, bulky phosphine (B1218219) ligands to facilitate the reaction and achieve good yields. nih.gov
Table 2: Representative Conditions for Aryl Sulfide Synthesis via Cross-Coupling
| Catalyst System | Coupling Partners | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Pd(dba)2 / Xantphos | Aryl Bromide + Thiol | Cs2CO3 | Dioxane | High |
| CuI / Ethylene Glycol | Aryl Iodide + Thiol | K2CO3 | Isopropanol | Good to Excellent nih.gov |
| Ni(OAc)2 / dcypt | Aryl Sulfide + Aryl Ester | Na3PO4 | Toluene | Variable chemspider.com |
Tandem, or cascade, reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. The structure of this compound is well-suited for the design of such sequences.
A plausible tandem reaction could involve an initial base-mediated intramolecular cyclization. Deprotonation of the α-methylene group could be followed by a nucleophilic attack on the aromatic ring, potentially leading to the formation of a benzothiophene derivative. While direct nucleophilic aromatic substitution on the dichlorinated ring is difficult, such intramolecular processes can be more favorable. For example, a tandem aryl sulfide formation followed by an intramolecular Suzuki-Miyaura coupling has been used to create functionalized benzothiophenes. nih.gov
Another potential sequence could begin with a reaction at the ester, for instance, a condensation with an oxalate ester, followed by a base- or acid-catalyzed cyclization onto the sulfur atom or the aromatic ring to construct more complex heterocyclic systems. The design of such tandem reactions is a key area of research for improving synthetic efficiency.
Development of Chemical Probes and Tools for Molecular Research
Chemical probes are small molecules designed to interact with specific biological targets (like proteins) in a controlled way, enabling the study of their function in living systems. The 2,6-dichlorophenyl motif is a known "privileged structure" in medicinal chemistry, appearing in numerous potent and selective inhibitors of enzymes such as kinases. This suggests that the scaffold of this compound is a promising starting point for developing novel chemical probes.
The ethyl ester function serves as a convenient chemical handle. It can be modified to attach various reporter tags, such as:
Fluorophores: For visualizing the location of the target protein within a cell using fluorescence microscopy.
Biotin: For affinity purification and identification of the target protein from complex cellular lysates.
Photo-crosslinkers: For covalently and irreversibly linking the probe to its target upon UV irradiation, facilitating target identification.
By synthesizing a small, focused library of derivatives and screening them for biological activity, lead compounds can be identified. These hits can then be optimized for potency and selectivity and subsequently converted into powerful chemical probes to dissect complex biological pathways.
Role in the Characterization of Reference Materials for Analytical Chemistry
High-purity, well-characterized chemical compounds are essential as reference materials for the validation and calibration of analytical methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). This compound can serve as a valuable reference standard in several contexts.
Given that the dichlorophenyl moiety is present in some pesticides and pharmaceuticals, this compound could be used as a standard for identifying and quantifying metabolites or environmental degradation products that retain the 2,6-dichlorophenylthio core structure. Its distinct isotopic signature from the two chlorine atoms provides a clear signal in mass spectrometry, aiding in its unambiguous identification.
To be certified as a reference material, a compound's physicochemical properties must be thoroughly documented.
Table 3: Physicochemical Properties of this compound
| Property | Value (Estimated/Calculated) |
|---|---|
| Molecular Formula | C10H10Cl2O2S |
| Molecular Weight | 265.16 g/mol |
| Appearance | Colorless to pale yellow liquid/solid (Predicted) |
| Boiling Point | > 300 °C (Predicted) |
| LogP (Octanol-Water Partition) | ~4.0 (Calculated) |
| Polar Surface Area | 26.3 Ų (Calculated) |
Note: Experimental values are not widely available; listed properties are based on computational predictions and comparison with structurally similar compounds.
Prospective Research Avenues in Chemical Biology and Material Science
The future applications of this compound and its derivatives are promising and extend into the interdisciplinary fields of chemical biology and material science.
In chemical biology , the established presence of the 2,6-dichlorophenyl group in bioactive molecules warrants further exploration. Libraries derived from this compound could be screened against a wide range of enzyme classes, such as proteases, phosphatases, or metabolic enzymes, to uncover novel inhibitors. The sulfide linkage, being susceptible to oxidation to sulfoxide and sulfone, also offers a "pro-drug" strategy, where the initial compound is inactive but becomes activated upon metabolic oxidation within the cell.
In material science , organic sulfur compounds are gaining attention for their use in electronics and polymer science. Research has shown that the related, simpler compound Ethyl thioglycolate can be used as a ligand to passivate defects and improve the efficiency and stability of perovskite solar cells. chemicalbook.com It is plausible that the introduction of the bulky, electron-withdrawing 2,6-dichlorophenyl group could further modulate the electronic properties at the perovskite surface, potentially leading to enhanced performance or longevity. The compound could also be polymerized, following conversion of the ester to a more reactive group, to create novel poly(aryl sulfide) materials with high refractive indices or specific thermal properties.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-(2,6-dichlorophenyl)sulfanylacetate, and how is purity ensured?
The compound is synthesized via esterification of the corresponding carboxylic acid derivative. A typical procedure involves refluxing 2-(2,6-dichlorophenyl)sulfanylacetic acid in ethanol with concentrated sulfuric acid as a catalyst. Post-reaction, the crude product is purified by washing with saturated NaHCO₃, drying over anhydrous MgSO₄, and solvent removal under vacuum. Purity is confirmed using ¹H NMR (e.g., characteristic peaks at δ 7.32 ppm for aromatic protons and δ 4.19 ppm for the ethyl group) and HPLC analysis .
Q. How is this compound characterized structurally?
Key characterization methods include:
- ¹H NMR : Aromatic protons (δ 7.32–7.16 ppm), ethyl ester quartet (δ 4.19 ppm), and methylene sulfanyl group (δ 4.01 ppm) .
- HPLC : Retention time comparison with reference standards to confirm identity and purity.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265.16 for [M+H]⁺) to verify molecular weight .
Q. What are the stability considerations for this compound during storage?
The compound is typically stored at -20°C in anhydrous conditions to prevent hydrolysis of the ester or sulfanyl groups. Stability studies indicate a shelf life of ≥2 years when protected from light and moisture .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for bioactive molecules, such as non-steroidal anti-inflammatory drug (NSAID) analogs. The sulfanyl and ester groups enable further functionalization via nucleophilic substitution or hydrolysis .
Q. How are common impurities identified and quantified in this compound?
Impurities (e.g., unreacted starting materials or hydrolysis byproducts) are detected using reverse-phase HPLC with UV detection. For example, diclofenac-related impurities are monitored at 254 nm, with retention times calibrated against reference standards .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Yield optimization involves:
- Catalyst Screening : Substituting sulfuric acid with p-toluenesulfonic acid to reduce side reactions.
- Temperature Control : Maintaining reflux at 78°C to balance reaction rate and decomposition.
- Purification Techniques : Using medium-pressure liquid chromatography (MPLC) with gradients of n-hexane/ethyl acetate (88:12 → 67:33) to isolate high-purity product (>98%) .
Q. What advanced spectroscopic methods validate its structural integrity?
Q. How does the substitution pattern (2,6-dichloro vs. 3,4-dichloro) influence reactivity and bioactivity?
Comparative studies show:
- 2,6-Dichloro Substitution : Enhances metabolic stability due to steric hindrance, reducing oxidative degradation.
- Sulfanyl vs. Amino Groups : Sulfanyl derivatives exhibit lower cytotoxicity but comparable anti-inflammatory activity in in vitro assays (e.g., COX-2 inhibition) .
Q. What are the metabolic pathways and biochemical interactions of this compound?
In hepatic microsome assays, the ester group undergoes hydrolysis to form the free acid, which interacts with cyclooxygenase (COX) enzymes. The sulfanyl group may form disulfide bonds with cysteine residues in enzyme active sites, altering inhibition kinetics .
Q. How does this compound compare to structurally related esters in cross-coupling reactions?
- Reactivity : The sulfanyl group acts as a leaving group in nucleophilic aromatic substitution, enabling C-S bond formation with thiols or amines.
- Electronic Effects : Electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic substitution at the para position.
- Case Study : this compound reacts with pyrimidine derivatives to form heterocyclic scaffolds with antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
